molecular formula C12H11NO2S B1401077 Methyl 4-(1,3-thiazol-2-ylmethyl)benzoate CAS No. 1312536-22-3

Methyl 4-(1,3-thiazol-2-ylmethyl)benzoate

Cat. No. B1401077
M. Wt: 233.29 g/mol
InChI Key: UMPJEMFQDVAATE-UHFFFAOYSA-N
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Description

“Methyl 4-(1,3-thiazol-2-ylmethyl)benzoate” is a chemical compound . Unfortunately, there is not much specific information available about this compound.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Heterocyclic Synthesis : Methyl 4-(1,3-thiazol-2-ylmethyl)benzoate and related compounds are used in synthesizing various heterocyclic compounds. These syntheses are crucial in creating diverse molecular structures for potential applications in drug discovery and materials science. For instance, keto–enol tautomers of 2-Thiazolyl- were used to synthesize fused-ring heterocycles, indicating the compound's utility in forming complex molecular architectures (Silva, Henry, & Pittman, 2012).

Role in Medicinal Chemistry

  • Building Blocks in Drug Discovery : These compounds serve as vital building blocks in medicinal chemistry. For example, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives demonstrates the use of methyl 4-(1,3-thiazol-2-ylmethyl)benzoate-related structures in creating new compounds for drug development (Durcik et al., 2020).

Biological Activity Studies

  • Antiproliferative Effects : Some derivatives of these compounds exhibit significant biological activities, such as antiproliferative effects against human leukemic cells. This illustrates the potential of methyl 4-(1,3-thiazol-2-ylmethyl)benzoate derivatives in the field of cancer research and therapy (Kumar et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition Applications : Thiazole derivatives, closely related to methyl 4-(1,3-thiazol-2-ylmethyl)benzoate, have been studied for their corrosion inhibition properties, indicating their potential use in protecting metals from corrosion (Quraishi & Sharma, 2005).

Spectroscopy and Molecular Studies

  • Spectroscopic Investigations : These compounds have been studied for their spectroscopic properties, particularly in relation to molecular aggregation and fluorescence effects. Such studies are crucial for understanding the molecular behavior of these compounds, which can have implications in various fields including materials science and biology (Matwijczuk et al., 2016).

Safety And Hazards

The safety data sheet of a related compound, “Methyl 4-(3-thienyl)benzoate”, indicates that it is a combustible liquid and harmful if swallowed .

properties

IUPAC Name

methyl 4-(1,3-thiazol-2-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)10-4-2-9(3-5-10)8-11-13-6-7-16-11/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPJEMFQDVAATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(thiazol-2-ylmethyl)benzoate

Synthesis routes and methods I

Procedure details

The product of Step 1 (4.00 g, 16.05 mmol) was taken up in DCE (80 ml) with triethylsilane (25.6 ml, 160 mmol), and trifluoroacetic acid (24.72 ml, 321 mmol) was added. The reaction was stirred at reflux overnight. The reaction was diluted with toluene and evaporated to dryness. The residue was taken back up in EtOAc, washed with aqueous saturated NaHCO3 and brine, dried over MgSO4, filtered and concentrated. Flash chromatography (0-50% EtOAc/hexanes) afforded methyl 4-(1,3-thiazol-2-ylmethyl)benzoate (3.13 g, 13.42 mmol, 84% yield) as a pale yellow gum that crystallized upon standing. MS ESI: [M+H]+ m/z 234.1.
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4 g
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Synthesis routes and methods II

Procedure details

Zinc dust, <10 micron (2.227 g, 34.1 mmol) was suspended in THF (5 ml), and 1,2-dibromoethane (0.090 ml, 1.048 mmol) was added. The mixture was stirred for 10 min at 70° C. It was then cooled to room temperature, and TMS-Cl (0.100 ml, 0.786 mmol) was added. After 30 min at room temperature, the activated zinc was cooled to 0° C., and methyl 4-(bromomethyl)benzoate) (6.00 g, 26.2 mmol) in THF (20 ml) was added drop-wise over 75 min (˜2 mL every ˜5-7 min). After stirring for another 1 h at 0° C., another portion of THF (25 ml) was added to dilute to ˜0.5 M. The gray suspension was allowed to stand so the remaining zinc solid would settle, and the supernatant was used as bromo[4-(methoxycarbonyl)benzyl]zinc (0.5 M in THF). Palladium(II) acetate (103 mg, 0.457 mmol), and 2-dicylochexylphosphino-2′,6′-dimethoxy-1′,1′,biphenyl (375 mg, 0.915 mmol) were combined in a flask, sealed, and flushed with nitrogen (2×). Degassed THF (15 ml), 2-bromothiazole (0.408 ml, 4.57 mmol), and the freshly prepared 0.5 M bromo[4-(methoxycarbonyl)benzyl]zinc in THF (27.4 ml, 13.72 mmol) were added, and the reaction was stirred at room temperature overnight. The reaction was diluted with saturated NH4Cl and water before being extracted with EtOAc (2×). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated in vacuo. Flash chromatography (0-50% EtOAc/hexanes) afforded methyl 4-(1,3-thiazol-2-ylmethyl)benzoate (1.06 g, 4.54 mmol, 99%) as a yellow oil that crystallized upon standing. MS ESI: [M+H]+ m/z 234.0.
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[Compound]
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2-dicylochexylphosphino-2′,6′-dimethoxy-1′,1′,biphenyl
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375 mg
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103 mg
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0.408 mL
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27.4 mL
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25 mL
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20 mL
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5 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(1,3-thiazol-2-ylmethyl)benzoate
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Methyl 4-(1,3-thiazol-2-ylmethyl)benzoate
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Methyl 4-(1,3-thiazol-2-ylmethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(1,3-thiazol-2-ylmethyl)benzoate

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